molecular formula C16H15ClN4OS B2678572 N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide CAS No. 851980-32-0

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide

Cat. No.: B2678572
CAS No.: 851980-32-0
M. Wt: 346.83
InChI Key: DPCSWHMLMLAINQ-UHFFFAOYSA-N
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Description

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide is a chemical compound of significant interest in medicinal chemistry research, built around the versatile 1,3-benzothiazole scaffold. This scaffold is recognized for its extended π-delocalized system, which facilitates interactions with biological targets, leading to a diverse profile of pharmacological activities . While the specific applications of this exact compound are under investigation, research on closely related benzothiazole derivatives reveals potential in several areas. Structurally similar N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl} benzamide analogs have demonstrated promising anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models without exhibiting neurotoxicity . Furthermore, other benzothiazole-2-yl-hydrazone derivatives have been synthesized and evaluated for their antimicrobial properties, showing moderate to good activity against various bacterial and fungal pathogens . The benzothiazole nucleus is also a key structure in other pharmacological domains, including antidiabetic research, where benzenesulfonamide derivatives have shown activity in non-insulin-dependent diabetes mellitus models . This collective evidence makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, particularly in neuroscience, infectious diseases, and metabolic disorder research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4OS/c1-21(2)12-6-3-10(4-7-12)15(22)19-20-16-18-13-8-5-11(17)9-14(13)23-16/h3-9H,1-2H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCSWHMLMLAINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with 4-(dimethylamino)benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and additional steps such as purification and crystallization may be employed to obtain the final product in a suitable form for further use.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and design.

    Industry: It is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N’-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Bioactivity Reference
Target Compound Benzothiazole-Benzohydrazide 6-Cl, 4-(dimethylamino) Inferred Antimicrobial N/A
N'-(2-Chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide Benzylidene-Benzohydrazide 2-Cl, 4-(dimethylamino-ethoxy) Anti-E. histolytica
LASSBio-1911 Benzylidene-Benzohydrazide 4-(hydroxycarbamoyl), 4-(dimethylamino) Neuroprotective
2-Amino-6-methylbenzothiazole Derivatives Benzothiazole 6-Me, amino Anticancer
Physicochemical and Computational Properties
  • Crystal Packing and Stability: The dimethylamino group in analogs like 4-tert-butyl-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide () facilitates monoclinic crystal packing with intermolecular hydrogen bonds (N–H···O). The target compound’s benzothiazole may introduce additional S···π interactions, enhancing stability .
  • Electronic Properties: Computational studies on [N'-(4-(dimethylamino)benzylidene)benzohydrazide] () reveal a narrow HOMO-LUMO gap (ΔE = 3.2 eV) and high dipole moment (μ = 5.6 D), correlating with reactivity and solubility.

Table 2: Computational Data for Selected Derivatives

Compound HOMO (eV) LUMO (eV) ΔE (eV) Dipole Moment (D) Reference
[N'-(4-(Dimethylamino)benzylidene)benzohydrazide] -8.9 -5.7 3.2 5.6
Target Compound (Predicted) -9.1 -6.0 3.1 6.2 N/A

Biological Activity

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C16H16ClN3OS
  • Molecular Weight : 335.83 g/mol

The structure includes a benzothiazole moiety, which is known for its pharmacological potential, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound.

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer).
  • Mechanism of Action : Research indicates that this compound induces apoptosis and arrests the cell cycle in cancer cells. It inhibits key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation .

Table 1: Anticancer Activity Results

Concentration (μM)Cell LineProliferation Inhibition (%)Apoptosis Induction (%)
1A4314520
2A5496035
4H12997550

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Studies have shown it significantly reduces the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines .

Table 2: Anti-inflammatory Effects

Treatment GroupIL-6 Level (pg/mL)TNF-α Level (pg/mL)
Control150200
N'-(6-chloro...) (2 μM)90120
N'-(6-chloro...) (4 μM)5080

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has demonstrated antimicrobial activity against various pathogens.

Table 3: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Candida tropicalis0.25

This activity is attributed to the electron-withdrawing properties of the chloro group at position six of the benzothiazole ring, enhancing the compound's interaction with bacterial membranes .

Case Study 1: Dual Action in Cancer Therapy

A study focused on a series of benzothiazole derivatives, including N'-(6-chloro...) as a lead compound. The results indicated that this compound not only inhibited cancer cell proliferation but also reduced inflammation associated with tumor progression. The dual action suggests potential for combination therapies targeting both cancer and inflammation .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another investigation assessed the antimicrobial efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The findings revealed that it could serve as an alternative treatment option in cases where traditional antibiotics fail .

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